(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate nitrile precursor under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of the sulfonyl group, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylbenzenesulfonyl)prop-2-enenitrile
- (2E)-3-(4-Ethylbenzenesulfonyl)prop-2-enenitrile
- (2E)-3-(4-Isopropylbenzenesulfonyl)prop-2-enenitrile
Uniqueness
(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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